Ximenic acid

説明

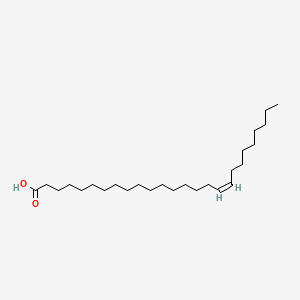

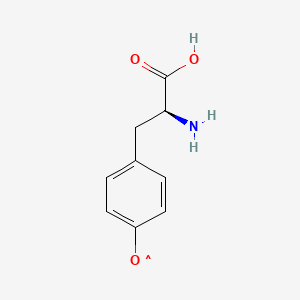

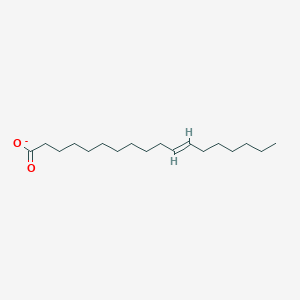

Ximenic acid, also known as trans-11-octadecen-9-ynoic acid, is a long-chain acetylenic fatty acid . It was discovered in the fruit kernels of 3 South American ximenia species . It has the formula C18H30O2 .

Synthesis Analysis

The biosynthesis of ximenic acid might be dominated by dehydrogenation from the carboxyl direction and desaturation of the olefinic bond to the acetylene bond . Therefore, ximenic acid might be converted by other fatty acids in plants .Molecular Structure Analysis

Ximenic acid has a molecular formula of C26H50O2 . Its average mass is 394.674 Da and its mono-isotopic mass is 394.381073 Da .Physical And Chemical Properties Analysis

Ximenic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 504.3±19.0 °C at 760 mmHg . The index of refraction is 1.469 . It has 2 H bond acceptors, 1 H bond donor, and 23 freely rotating bonds .科学的研究の応用

Cosmetics and Dermatology

Ximenic acid is utilized in the cosmetic industry due to its beneficial effects on the skin. It is found in Ximenia oil, which is used to prevent sunburn, smooth and hydrate the skin, and improve skin color and elasticity . The oil’s viscosity allows it to spread easily over the skin, forming a protective barrier that can reduce UV transmission . Additionally, at concentrations up to 10 µg/mL, Ximenia oil is not toxic to human keratinocytes, indicating its safety for topical use .

Nutritional Supplements

Due to its composition of long-chain fatty acids, Ximenic acid is considered for use in nutritional supplements. The presence of fatty acids like oleic, nervonic, and ximenic acids, which are essential for various bodily functions, makes it a candidate for dietary supplements aimed at improving cardiovascular health and brain function .

Anti-inflammatory and Therapeutic Agent

Ximenic acid has potential anti-inflammatory properties, making it a subject of interest in the development of therapeutic agents. Its role in modulating inflammatory responses could lead to applications in treating conditions such as arthritis, psoriasis, and other inflammatory diseases .

Hair Care Products

In hair care, Ximenic acid is valued for its conditioning properties. It is used in hair conditioners and treatments to prevent dryness, improve hair texture, and enhance shine. The acid’s ability to bind to hair proteins helps in strengthening and protecting the hair shaft .

Pharmaceutical Research

In pharmaceutical research, Ximenic acid is explored for its potential in drug formulations. Its fatty acid profile suggests possible applications in drug delivery systems, particularly for lipophilic drugs that require enhanced absorption and bioavailability .

Industrial Applications

Ximenic acid’s unique chemical properties are also of interest in industrial applications. Its long-chain structure could be utilized in the production of biodegradable plastics, lubricants, and other materials where renewable sources of long-chain fatty acids are advantageous .

特性

IUPAC Name |

(Z)-hexacos-17-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h9-10H,2-8,11-25H2,1H3,(H,27,28)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIDQEBURXNDKG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025800 | |

| Record name | Ximenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ximenic acid | |

CAS RN |

66274-43-9 | |

| Record name | (17Z)-17-Hexacosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66274-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ximenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066274439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ximenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XIMENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42346MM00R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Where is cis-17-hexacosenoic acid naturally found?

A1: cis-17-Hexacosenoic acid, also known as ximenic acid, is a fatty acid found in the kernel oils of certain plants. One notable source is the fruit kernels of Ximenia species, particularly three South African species. [] These oils contain a significant amount of ximenic acid, along with other fatty acids like oleic acid and triacontenoic acid.

Q2: Are there any known plant sources particularly rich in cis-17-hexacosenoic acid?

A3: Yes, Tropaeolum speciosum seeds are particularly rich in cis-17-hexacosenoic acid. [] This suggests that this plant species could be a potential source for the extraction and further study of this specific fatty acid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)

![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)

![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B1230947.png)

![(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1230948.png)

![methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1230949.png)

![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)